Calcium D-Galactonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium D-Galactonate is a calcium salt of a sugar acid, specifically derived from gluconic acid. This compound is known for its high solubility in water and is often used in various industrial and scientific applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Calcium D-Galactonate typically involves the neutralization of gluconic acid with calcium carbonate or calcium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the pentahydrate form of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors where gluconic acid is reacted with calcium carbonate or calcium hydroxide under controlled temperature and pH conditions. The solution is then concentrated and crystallized to yield the pentahydrate form.

化学反応の分析

Types of Reactions

Calcium D-Galactonate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Complexation Reactions: Typically involve metal ions such as iron, copper, or zinc.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: May involve reducing agents such as sodium borohydride.

Major Products Formed

Complexation: Formation of metal-gluconate complexes.

Oxidation: Conversion to gluconolactone or other oxidized derivatives.

Reduction: Formation of reduced sugar alcohols.

科学的研究の応用

Chemical Applications

Calcium D-Galactonate serves as a reagent in various chemical reactions and synthesis processes. Its unique properties enable it to be utilized in:

- Synthesis of Derivatives : It can be converted into other compounds, such as D-galactono-γ-lactone, which is significant in organic synthesis.

- Catalysis : The compound's ability to interact with metal ions makes it useful in catalytic processes.

Biological Applications

Research highlights the role of this compound in metabolic pathways and its interactions with enzymes:

- Metabolic Pathways : Studies have shown that this compound is involved in the metabolism of D-galactonate in bacteria like Escherichia coli. The deletion of specific regulatory genes (dgoR) enhances growth on D-galactonate, indicating its importance in microbial metabolism .

- Enzyme Interaction : The compound interacts with transcription factors and enzymes, influencing gene expression related to carbohydrate metabolism .

Medical Applications

This compound is under investigation for its potential therapeutic benefits:

- Calcium Supplementation : As a source of calcium ions, it may aid in treating conditions related to calcium deficiency, supporting bone health and muscle function.

- Cardioprotective Effects : Similar to calcium gluconate, it may play a role in emergency treatments for conditions like hyperkalemia by stabilizing cardiac function .

Industrial Applications

In the industry, this compound is valued for its functional properties:

- Food Industry : It acts as a stabilizer and thickening agent in food formulations.

- Pharmaceuticals : The compound is utilized in drug formulation processes due to its solubility and biocompatibility.

Data Table: Summary of Applications

Case Studies

-

Metabolic Pathway Analysis :

A study investigating the d-galactonate metabolic pathway demonstrated that mutations in regulatory genes significantly affect bacterial growth on D-galactonate. This highlights the compound's relevance in microbial metabolism and potential applications in biotechnology. -

Therapeutic Research :

Clinical observations have suggested that intravenous administration of calcium salts, including this compound, may improve cardiac function during hyperkalemia episodes. While evidence remains anecdotal, ongoing research aims to substantiate these findings through controlled trials . -

Industrial Application Development :

Research into the use of this compound as a food stabilizer has shown promising results, particularly concerning its ability to enhance texture and stability without compromising nutritional value.

作用機序

The mechanism of action of Calcium D-Galactonate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions. This chelation process is crucial in various applications, from stabilizing enzymes to softening water.

類似化合物との比較

Similar Compounds

- Calcium gluconate

- Calcium lactate

- Calcium citrate

Comparison

Compared to Calcium gluconate, Calcium D-Galactonate has a higher solubility in water, making it more effective in applications requiring rapid dissolution. Unlike Calcium lactate, it provides a higher calcium content per unit weight. Compared to Calcium citrate, it is less acidic, making it a better option for individuals with sensitive stomachs.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, such as high solubility and effective chelation, make it a valuable tool in various scientific and industrial processes.

生物活性

Calcium D-galactonate is a calcium salt of D-galactonic acid, a sugar acid derived from galactose. This compound has garnered attention in various biological studies due to its significant roles in microbial metabolism, particularly in the regulation of gene expression and metabolic pathways in bacteria such as Escherichia coli. Its biological activity is primarily linked to its interactions with proteins and enzymes, which influence metabolic processes.

Microbial Metabolism

This compound serves as a substrate for various microbial metabolic pathways. In E. coli, it is involved in the regulation of the dgo operon, which is responsible for the metabolism of D-galactonate. The transcription regulator DgoR binds to D-galactonate, inducing conformational changes that affect gene expression related to its metabolism. This interaction is crucial for the bacterium's ability to utilize D-galactonate as a carbon source, highlighting its importance in microbial ecology and metabolism .

Interaction with Metal Ions

Research indicates that divalent metal ions, such as zinc and magnesium, enhance the interaction between this compound and the DgoR protein. The presence of these metal ions is essential for the binding of D-galactonate to DgoR, which modulates its transcriptional activity. Studies have shown that when metal ions are chelated (e.g., using EDTA), the binding affinity between D-galactonate and DgoR significantly decreases, underscoring the role of metal ions in this regulatory mechanism .

Structural Insights

Recent structural analyses have provided insights into the binding mechanisms of this compound. The crystal structure of the C-terminal domain of DgoR revealed a unique divalent metal-containing substrate binding pocket essential for D-galactonate binding. Key amino acid residues involved in this interaction were identified through molecular docking studies and validated by site-directed mutagenesis . This structural understanding enhances our knowledge of how this compound influences gene regulation at a molecular level.

Study on Gene Regulation

A study conducted on E. coli demonstrated that deletion of the dgoR gene led to increased growth rates when cultured with D-galactonate, indicating that DgoR acts as a negative regulator in this metabolic pathway. The expression levels of various dgo genes were found to be constitutively high in the absence of DgoR, suggesting that this compound plays a critical role in modulating metabolic efficiency .

Comparative Analysis with Other Compounds

This compound has been compared with other galacto-related compounds to assess its unique biological properties. For instance, studies have shown differences in antioxidative activities among various calcium salts derived from sugar acids. While calcium-D-glucarate exhibited notable antioxidative properties, calcium-D-galactonate's primary biological role appears more focused on metabolic regulation rather than direct antioxidative effects .

Comparative Table of this compound and Related Compounds

| Compound | Primary Biological Activity | Interaction with Metal Ions | Regulatory Role |

|---|---|---|---|

| This compound | Substrate for microbial metabolism | Yes | Negative regulator (DgoR) |

| Calcium-D-Glucarate | Antioxidative activity | Yes | Not primarily regulatory |

| Calcium Gluconate | Nutritional supplement; potential therapeutic use | Yes | Not primarily regulatory |

特性

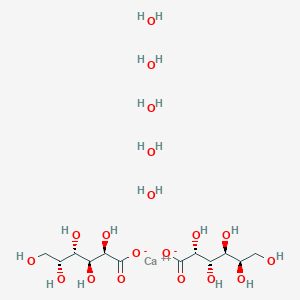

IUPAC Name |

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYWVMUWGXQZBD-TYCUOJIBSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32CaO19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。